molecular formula C2H3ClO B048357 Acetyl chloride-13C2 CAS No. 89186-79-8

Acetyl chloride-13C2

Cat. No. B048357
CAS RN: 89186-79-8
M. Wt: 80.48 g/mol
InChI Key: WETWJCDKMRHUPV-ZDOIIHCHSA-N
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Patent
US09340529B2

Procedure details

In 4 mL screwcap vial was placed 4-(4-bromophenyl)-5-[(3S)-3-pyrrolidinylmethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride (0.417 mmol) and 1 mL dichloromethane. N,N-Diisopropylethylamine (1.374 mmol) was added. The vial contents were stirred for 1 min. In a separate vial, acetyl chloride (0.417 mmol) was diluted with 1 mL dichloromethane and added to the prior solution dropwise via pipette. The vial was capped and the reaction was stirred at room temperature overnight. Analysis by LCMS displayed the reaction had only progressed to 70% completion. A solution of acetyl chloride (0.050 mL) in 1 mL dichloromethane was prepared and 0.100 mL of this solution was added to the reaction. After 1 h, the reaction had progressed to 90% completion via LCMS analysis. Another 0.100 mL of the acetyl chloride solution in dichloromethane was added to the reaction. After 1 h, LCMS analysis displayed the reaction was complete. The solution was washed with saturated aq NH4Cl. The organic layer was separated, dried over sodium sulfate, filtered, and concentrated in vacuo. Purification of the residue by silica gel chromatography (0-20% methanol:ethyl acetate) afforded the title compound (77 mg, 50% yield). MS(ES)+ m/e 365.0, 366.7 [M+H]+.
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
4-(4-bromophenyl)-5-[(3S)-3-pyrrolidinylmethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Quantity
0.417 mmol
Type
reactant
Reaction Step Three
Quantity
1.374 mmol
Type
reactant
Reaction Step Four
Quantity
0.417 mmol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0.1 mL
Type
reactant
Reaction Step Six
Quantity
0.1 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:13]([CH2:14][C@@H:15]3[CH2:19][CH2:18][NH:17][CH2:16]3)=[N:12][NH:11][C:10]2=[O:20])=[CH:5][CH:4]=1.C(N(CC)C(C)C)(C)C.[C:30]([Cl:33])(=[O:32])[CH3:31]>ClCCl>[C:30]([Cl:33])(=[O:32])[CH3:31].[C:30]([N:17]1[CH2:18][CH2:19][C@@H:15]([CH2:14][C:13]2[N:9]([C:6]3[CH:7]=[CH:8][C:3]([Br:2])=[CH:4][CH:5]=3)[C:10](=[O:20])[NH:11][N:12]=2)[CH2:16]1)(=[O:32])[CH3:31] |f:0.1|

Inputs

Step One
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
4-(4-bromophenyl)-5-[(3S)-3-pyrrolidinylmethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Quantity
0.417 mmol
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)N1C(NN=C1C[C@H]1CNCC1)=O
Step Four
Name
Quantity
1.374 mmol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Five
Name
Quantity
0.417 mmol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
solution
Quantity
0.1 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The vial contents were stirred for 1 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the prior solution dropwise via pipette
CUSTOM
Type
CUSTOM
Details
The vial was capped
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
WASH
Type
WASH
Details
The solution was washed with saturated aq NH4Cl
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel chromatography (0-20% methanol:ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
C(C)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.05 mL
Name
Type
product
Smiles
C(C)(=O)N1C[C@@H](CC1)CC=1N(C(NN1)=O)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 77 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09340529B2

Procedure details

In 4 mL screwcap vial was placed 4-(4-bromophenyl)-5-[(3S)-3-pyrrolidinylmethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride (0.417 mmol) and 1 mL dichloromethane. N,N-Diisopropylethylamine (1.374 mmol) was added. The vial contents were stirred for 1 min. In a separate vial, acetyl chloride (0.417 mmol) was diluted with 1 mL dichloromethane and added to the prior solution dropwise via pipette. The vial was capped and the reaction was stirred at room temperature overnight. Analysis by LCMS displayed the reaction had only progressed to 70% completion. A solution of acetyl chloride (0.050 mL) in 1 mL dichloromethane was prepared and 0.100 mL of this solution was added to the reaction. After 1 h, the reaction had progressed to 90% completion via LCMS analysis. Another 0.100 mL of the acetyl chloride solution in dichloromethane was added to the reaction. After 1 h, LCMS analysis displayed the reaction was complete. The solution was washed with saturated aq NH4Cl. The organic layer was separated, dried over sodium sulfate, filtered, and concentrated in vacuo. Purification of the residue by silica gel chromatography (0-20% methanol:ethyl acetate) afforded the title compound (77 mg, 50% yield). MS(ES)+ m/e 365.0, 366.7 [M+H]+.
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
4-(4-bromophenyl)-5-[(3S)-3-pyrrolidinylmethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Quantity
0.417 mmol
Type
reactant
Reaction Step Three
Quantity
1.374 mmol
Type
reactant
Reaction Step Four
Quantity
0.417 mmol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0.1 mL
Type
reactant
Reaction Step Six
Quantity
0.1 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:13]([CH2:14][C@@H:15]3[CH2:19][CH2:18][NH:17][CH2:16]3)=[N:12][NH:11][C:10]2=[O:20])=[CH:5][CH:4]=1.C(N(CC)C(C)C)(C)C.[C:30]([Cl:33])(=[O:32])[CH3:31]>ClCCl>[C:30]([Cl:33])(=[O:32])[CH3:31].[C:30]([N:17]1[CH2:18][CH2:19][C@@H:15]([CH2:14][C:13]2[N:9]([C:6]3[CH:7]=[CH:8][C:3]([Br:2])=[CH:4][CH:5]=3)[C:10](=[O:20])[NH:11][N:12]=2)[CH2:16]1)(=[O:32])[CH3:31] |f:0.1|

Inputs

Step One
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
4-(4-bromophenyl)-5-[(3S)-3-pyrrolidinylmethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Quantity
0.417 mmol
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)N1C(NN=C1C[C@H]1CNCC1)=O
Step Four
Name
Quantity
1.374 mmol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Five
Name
Quantity
0.417 mmol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
solution
Quantity
0.1 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The vial contents were stirred for 1 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the prior solution dropwise via pipette
CUSTOM
Type
CUSTOM
Details
The vial was capped
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
WASH
Type
WASH
Details
The solution was washed with saturated aq NH4Cl
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel chromatography (0-20% methanol:ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
C(C)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.05 mL
Name
Type
product
Smiles
C(C)(=O)N1C[C@@H](CC1)CC=1N(C(NN1)=O)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 77 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.